Computed LogP Differential: 6-Nitro vs. 5-Nitro Isomer Impacts Predicted Lipophilicity
While both the target 6-nitro compound and its 5-nitro isomer share the same computed XLogP3-AA value of 1.5, this contrasts with the non-nitrated parent (XLogP3: 1.6). The introduction of the nitro group thus reduces predicted logP by 0.1 units, a shift that can be decisive for CNS drug-likeness criteria [1]. This data provides a baseline for researchers expecting a specific lipophilicity profile from a 6-nitroindole scaffold.
| Evidence Dimension | Partition Coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 3-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indole (XLogP3-AA = 1.5); 3-((4-methylpiperazin-1-yl)methyl)-1H-indole (XLogP3 = 1.6) |
| Quantified Difference | No difference vs. 5-nitro isomer; -0.1 log units vs. non-nitrated parent |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14/2021.05.07) [1] |
Why This Matters
This confirms that replacing the hydrogen atom with a nitro group lowers lipophilicity, but the position of the nitro group (6- vs. 5-) has no differential effect on computed logP, which is a critical go/no-go parameter in CNS drug discovery programs.
- [1] PubChem. (2026). XLogP3-AA for CID 118989840 (1.5), XLogP3-AA for CID 18887 (1.5), XLogP3 for CID 227584 (1.6). National Center for Biotechnology Information. View Source
